molecular formula C25H38N2O B13954940 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-49-0

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine

Cat. No.: B13954940
CAS No.: 57202-49-0
M. Wt: 382.6 g/mol
InChI Key: URHKQYKCNSLHHG-UHFFFAOYSA-N
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Description

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is an organic compound with the molecular formula C21H32N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a heptyloxyphenyl group and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine typically involves the reaction of 4-(heptyloxy)benzaldehyde with octylamine and a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context. In the case of its anti-inflammatory activity, it may involve the repression of MAPK/NF-κB signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

57202-49-0

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

2-(4-heptoxyphenyl)-5-octylpyrimidine

InChI

InChI=1S/C25H38N2O/c1-3-5-7-9-10-12-14-22-20-26-25(27-21-22)23-15-17-24(18-16-23)28-19-13-11-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3

InChI Key

URHKQYKCNSLHHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

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